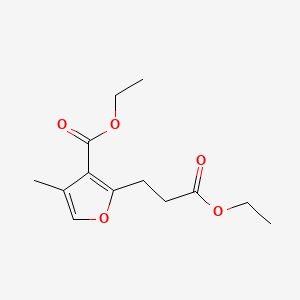
Physcion 8-O-β-D-(6'-O-Malonylglucoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physcion 8-O-β-D-(6’-O-Malonylglucoside) is a natural anthraquinone derivative and a metabolite of physcion. It is known for its bioactive properties, particularly in the context of plant defense mechanisms. This compound is found in the roots of Chinese rhubarb (Rheum officinale) and is used to control powdery mildew.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Physcion 8-O-β-D-(6’-O-Malonylglucoside) typically involves the glycosylation of physcion with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sulfuric acid or specific glycosyltransferases.
Industrial Production Methods
Industrial production of Physcion 8-O-β-D-(6’-O-Malonylglucoside) can be achieved through large-scale extraction from plant sources, particularly Chinese rhubarb. The process involves the extraction of physcion followed by its glycosylation to form the desired compound. The production is carried out in cleanroom environments to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Physcion 8-O-β-D-(6’-O-Malonylglucoside) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to its corresponding hydroquinone.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Physcion 8-O-β-D-(6’-O-Malonylglucoside), each with distinct bioactive properties.
Applications De Recherche Scientifique
Physcion 8-O-β-D-(6’-O-Malonylglucoside) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of anthraquinone derivatives.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on plant pathogens.
Medicine: Research has shown its potential anti-inflammatory, anticancer, and antimicrobial properties. It is being investigated for its ability to inhibit the growth of cancer cells and its role in modulating immune responses.
Industry: It is used in the formulation of natural pesticides and as a bioactive ingredient in various herbal products
Mécanisme D'action
Physcion 8-O-β-D-(6’-O-Malonylglucoside) exerts its effects through several molecular pathways:
Cell Cycle Regulation: It modulates various cell cycle regulators, leading to the inhibition of cancer cell proliferation.
Protein Kinases: The compound affects protein kinases involved in cell signaling pathways.
MicroRNA and Transcription Factors: It influences the expression of microRNAs and transcription factors that regulate apoptosis and cell survival.
Apoptosis: The compound induces apoptosis in cancer cells by modulating apoptosis-related proteins.
Comparaison Avec Des Composés Similaires
Physcion 8-O-β-D-(6’-O-Malonylglucoside) is unique compared to other anthraquinone derivatives due to its specific glycosylation pattern. Similar compounds include:
Physcion: The parent compound, which lacks the glycosylation.
Emodin: Another anthraquinone derivative with different bioactive properties.
Aloe-emodin: Known for its laxative and anticancer effects.
Chrysophanol: Exhibits anti-inflammatory and antimicrobial activities
Physcion 8-O-β-D-(6’-O-Malonylglucoside) stands out due to its enhanced solubility and bioavailability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1345826-33-6 |
|---|---|
Formule moléculaire |
C25H24O13 |
Poids moléculaire |
532.454 |
Nom IUPAC |
3-oxo-3-[[3,4,5-trihydroxy-6-(8-hydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C25H24O13/c1-9-3-11-18(13(26)4-9)22(32)19-12(20(11)30)5-10(35-2)6-14(19)37-25-24(34)23(33)21(31)15(38-25)8-36-17(29)7-16(27)28/h3-6,15,21,23-26,31,33-34H,7-8H2,1-2H3,(H,27,28) |
Clé InChI |
PLYZLMIGSHCAEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=CC(=CC(=C3C2=O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC)O |
Synonymes |
1-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-8-hydroxy-3-methoxy-6-methyl-9,10-anthracenedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
